![molecular formula C14H20N2O3 B2709319 Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2248349-51-9](/img/structure/B2709319.png)
Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate
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Description
“Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C14H20N2O3. It is related to other compounds such as “tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate” and "tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h10H,4-8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D representation of the molecule.Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been reported. These compounds are synthesized through intramolecular lactonization reactions and characterized using NMR spectroscopy and X-ray diffraction analysis. Such studies provide insights into the structural aspects and potential reactivity of spirocyclic and bicyclic compounds (Moriguchi et al., 2014).
Novel Synthetic Routes
Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the specified chemical, have been developed. These routes facilitate selective derivatization, providing access to novel compounds that explore chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).
Organic Electronics and Sensory Materials
Benzothizole-modified carbazole derivatives, including those with tert-butyl groups, have been synthesized for the development of organogels and fluorescent sensory materials. These materials emit strong blue light and can detect volatile acid vapors, demonstrating their potential in organic electronics and chemosensory applications (Sun et al., 2015).
Drug Discovery and Medicinal Chemistry
Compounds structurally similar to "Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate" have been synthesized as intermediates for the development of CCR2 antagonists. Such studies underscore the importance of these compounds in medicinal chemistry, particularly in the synthesis of potential drug candidates (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBGXEXGQHWYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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